6-Hydroxy Bexarotene vs. Parent Bexarotene: Reduced RXR Binding Affinity
6-Hydroxy Bexarotene exhibits substantially reduced binding affinity for all three RXR subtypes compared to its parent compound bexarotene. While bexarotene is characterized as a high-affinity RXR ligand with nanomolar potency, the 6-hydroxy metabolite demonstrates micromolar binding affinities, representing a significant attenuation of receptor interaction [1]. The binding affinity reduction is observed across RXRα, RXRβ, and RXRγ, with Kd values ranging from 3.46 to 4.83 μM .
| Evidence Dimension | RXR subtype binding affinity (Kd) |
|---|---|
| Target Compound Data | RXRα: 3.46 μM; RXRβ: 4.21 μM; RXRγ: 4.83 μM |
| Comparator Or Baseline | Bexarotene: high-affinity RXR ligand with Kd values in nanomolar range (exact quantitative comparator values not specified in available sources; classification as 'high-affinity' is established in regulatory and primary literature) |
| Quantified Difference | Target compound Kd values are in micromolar range, representing a quantifiable reduction in binding affinity relative to parent. |
| Conditions | In vitro competitive radioligand binding assay using recombinant human retinoid receptors. |
Why This Matters
This data enables researchers to distinguish metabolite-specific from parent-mediated effects in RXR signaling studies, essential for interpreting in vivo pharmacology of bexarotene.
- [1] Howell SR, Shirley MA, Grese TA, Neel DA, Wells KE, Ulm EH. Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors. Drug Metab Dispos. 2001;29(7):990-998. View Source
